

# Technical Guide: (S)-Ethyl-N-Boc-pyroglutamate

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## Compound of Interest

Compound Name: *Boc-Pyr-Oet*

Cat. No.: *B558218*

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## Executive Summary

(S)-Ethyl-N-Boc-pyroglutamate, also known as N-(tert-Butoxycarbonyl)-L-pyroglutamic acid ethyl ester, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry.<sup>[1][2]</sup> Its rigid, cyclic structure derived from L-glutamic acid makes it an invaluable starting material for creating conformationally constrained peptides and complex small-molecule active pharmaceutical ingredients (APIs).<sup>[3]</sup> This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and logical workflows to support its application in research and development.

## Physicochemical Properties

(S)-Ethyl-N-Boc-pyroglutamate is typically a white to off-white crystalline powder.<sup>[4][5]</sup> Its key properties are summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	144978-12-1	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>12</sub> H <sub>19</sub> NO <sub>5</sub>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	257.28 g/mol	<a href="#">[3]</a>
Appearance	White to off-white crystalline powder	<a href="#">[4]</a> <a href="#">[5]</a>
Melting Point	52-56 °C	<a href="#">[3]</a> <a href="#">[4]</a>
Boiling Point	375.0 ± 35.0 °C at 760 mmHg	<a href="#">[3]</a> <a href="#">[4]</a>
Density	1.2 ± 0.1 g/cm <sup>3</sup>	<a href="#">[3]</a> <a href="#">[4]</a>
Purity (Typical)	>97.0% (HPLC)	<a href="#">[5]</a>
Optical Rotation	[α] <sub>D</sub> <sup>20</sup> : -39.0 to -43.0° (c=2, EtOH)	<a href="#">[5]</a>

## Applications in Research and Drug Development

(S)-Ethyl-N-Boc-pyroglutamate serves primarily as a versatile intermediate in synthetic chemistry.[\[3\]](#)

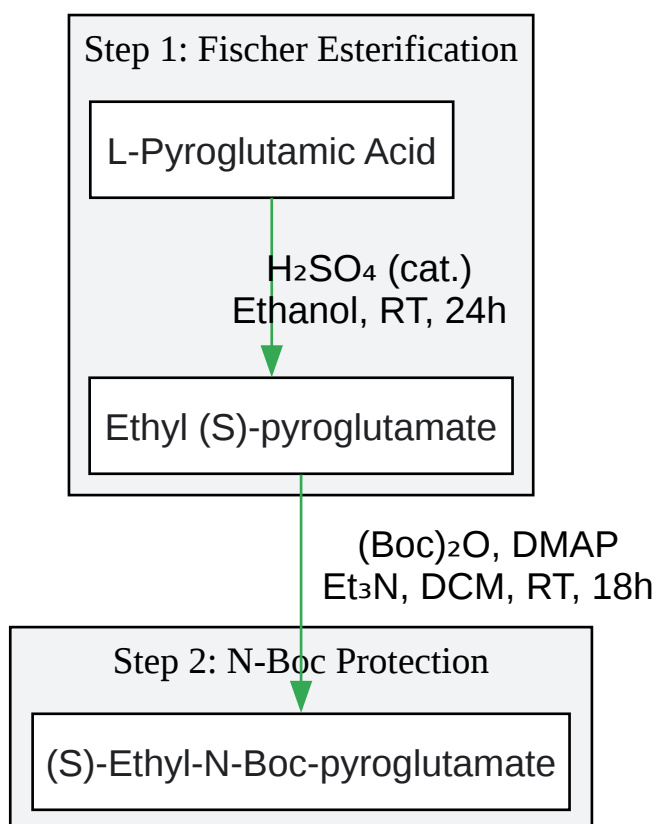
- **Peptide Synthesis:** The Boc-protected nitrogen and the ethyl ester at the carboxylic acid position make it highly compatible with standard peptide synthesis workflows.[\[3\]](#) The pyroglutamate moiety introduces a rigid five-membered ring structure, which is useful for designing peptides with specific spatial orientations and enhanced stability against aminopeptidases.[\[3\]](#)[\[6\]](#)
- **Chiral Building Block:** As a derivative of the inexpensive and readily available L-glutamic acid, it is a valuable chiral synthon for the enantiomerically pure synthesis of natural products and novel drug candidates.[\[4\]](#)
- **API Intermediates:** It is a key intermediate in the synthesis of various pharmaceutical agents, including protease and renin inhibitors.

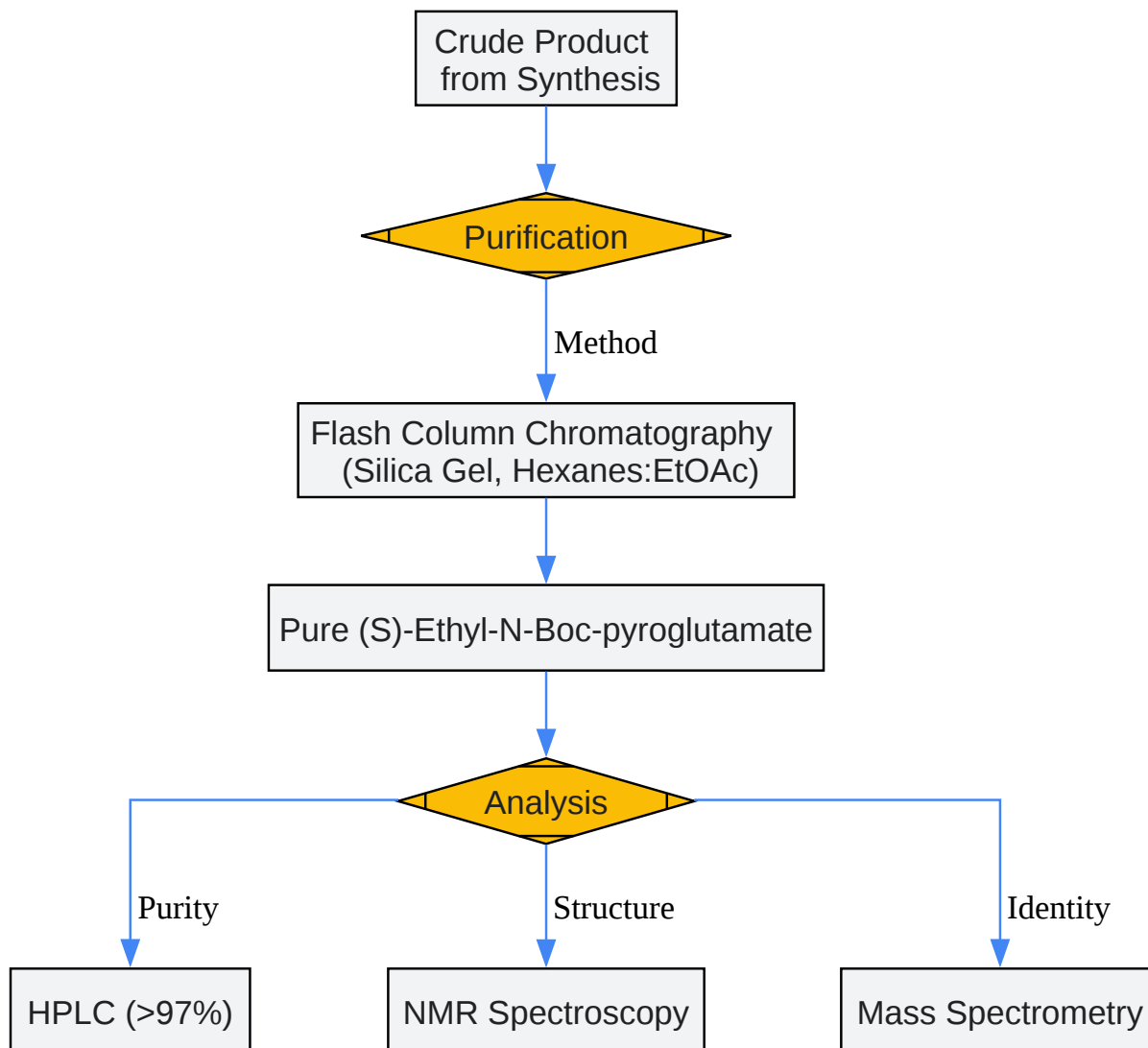
## Experimental Protocols

The synthesis of (S)-Ethyl-N-Boc-pyroglutamate is typically achieved in a two-step process starting from L-pyroglutamic acid.

## Synthesis Workflow

The overall synthetic pathway involves an initial esterification followed by N-protection.





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